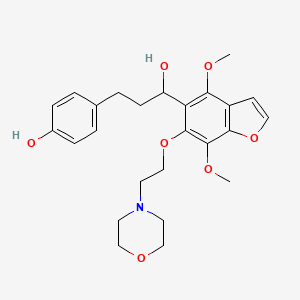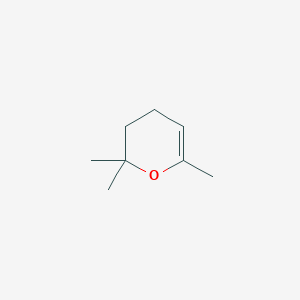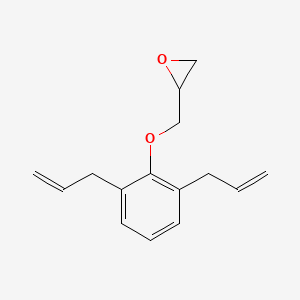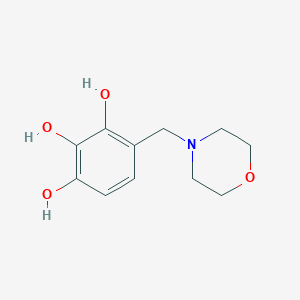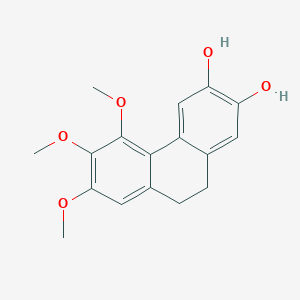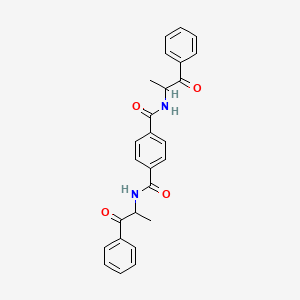
Methanearsonic acid, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanearsonic acid, dipotassium salt is an organoarsenic compound with the chemical formula CH₅AsO₃K₂. It is a colorless, water-soluble solid that has been widely used in various applications, particularly as a herbicide and fungicide in agriculture . This compound is known for its ability to control weedy grasses and other unwanted vegetation, making it a valuable tool in crop management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Arsenic acid and its salts.
Reduction: Arsenous acid and its salts.
Substitution: Various organoarsenic compounds depending on the substituent used
Scientific Research Applications
Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on various biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: Widely used as a herbicide and fungicide in agriculture to control unwanted vegetation and protect crops
Mechanism of Action
Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .
Comparison with Similar Compounds
Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.
Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.
Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .
Properties
CAS No. |
39159-83-6 |
|---|---|
Molecular Formula |
CH3AsK2O3 |
Molecular Weight |
216.151 g/mol |
IUPAC Name |
dipotassium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
ZUKPFPUNSRFIAV-UHFFFAOYSA-L |
Canonical SMILES |
C[As](=O)([O-])[O-].[K+].[K+] |
Related CAS |
124-58-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


